molecular formula C25H36O4 B1254207 cacospongionolide B

cacospongionolide B

Cat. No.: B1254207
M. Wt: 400.5 g/mol
InChI Key: CVAZWHZRZNYCOV-ILKJNQADSA-N
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Description

Cacospongionolide B is a marine natural product isolated from the sponge Fasciospongia cavernosa. It belongs to a class of compounds known as sesterterpenoids, which are characterized by their twenty-five carbon skeleton. This compound is particularly noted for its anti-inflammatory properties, primarily due to its ability to inhibit secretory phospholipase A2 enzymes.

Scientific Research Applications

Cacospongionolide B has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of cacospongionolide B has been accomplished through several synthetic routes. One notable method involves a twelve-step linear sequence. The pivotal transformations include a three-step sequence coupling the two main regions of the natural product and generating the side chain dihydropyran ring . Another method involves highly stereoselective C-glycosidation of a glycal derived from D-arabinose with 3-furyl boronic acid in the presence of a palladium catalyst, followed by B-alkyl Suzuki-Miyaura coupling of in situ generated alkylborane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Cacospongionolide B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and butenolide moieties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include palladium catalysts, boronic acids, and various oxidizing and reducing agents. Reaction conditions often involve specific temperature and pressure settings to ensure the desired transformations.

Major Products

The major products formed from these reactions include various structural analogs of this compound, which are used to study the compound’s biological activity and interaction with enzymes.

Mechanism of Action

Comparison with Similar Compounds

Cacospongionolide B is unique among sesterterpenoids due to its specific structural features and potent anti-inflammatory properties. Similar compounds include:

These compounds share similar biological activities but differ in their structural features and specific mechanisms of action.

Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[5-[2-[(1R,2R,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h8,14,17,20-21,23,27H,1,5-7,9-13,15H2,2-4H3/t17-,20?,21-,23?,24-,25-/m1/s1

InChI Key

CVAZWHZRZNYCOV-ILKJNQADSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C

Synonyms

cacospongionolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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